An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminophenylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA), and its various salt forms, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] Its utility stems from the presence of both a nucleophilic amino group and a boronic acid moiety, which can participate in a wide array of chemical transformations.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of 3-aminophenylboronic acid, with a focus on providing detailed experimental protocols and structured data for laboratory use.
The primary application of 3-aminophenylboronic acid is as a crucial building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[3][4][5] Furthermore, its ability to reversibly bind with cis-diols makes it an invaluable component in the development of sensors for saccharides and glycosylated biomolecules.[6][7][8] This interaction is also leveraged in affinity chromatography for the purification of glycoproteins.[8]
This guide will delve into a common and reliable synthetic route to 3-aminophenylboronic acid, followed by a detailed description of the analytical techniques used to confirm its identity and purity. The information is presented to be directly applicable for researchers in the fields of chemical synthesis, drug development, and materials science.
Physicochemical Properties and Identification
A summary of the key physicochemical properties of 3-aminophenylboronic acid and its common salt forms is provided below. This data is essential for its identification and handling in a laboratory setting.
Table 1: Physicochemical Data for 3-Aminophenylboronic Acid and its Derivatives
| Property | 3-Aminophenylboronic Acid | 3-Aminophenylboronic Acid Monohydrate | 3-Aminophenylboronic Acid Hydrochloride |
| Molecular Formula | C₆H₈BNO₂[9] | C₆H₁₀BNO₃[10] | C₆H₉BClNO₂[11] |
| Molecular Weight | 136.94 g/mol [6] | 154.96 g/mol [10] | 173.41 g/mol [11] |
| Appearance | White to tan powder or crystals[1] | White to light yellow powder or crystals | Powder[12] |
| Melting Point | 225 °C[6] | 93-96 °C[13] | Not specified |
| CAS Number | 30418-59-8[6] | 206658-89-1[10] | 85006-23-1[12] |
| Solubility | Soluble in water (partially miscible), DMSO, and methanol.[10][14] | Soluble in water (partially miscible).[15] | Not specified |
Synthesis of 3-Aminophenylboronic Acid
The synthesis of 3-aminophenylboronic acid can be achieved through various routes. A common and effective method involves the reduction of 3-nitrophenylboronic acid.[14] This method is often preferred due to the commercial availability of the starting material and the straightforward nature of the reduction.
Synthesis Workflow
Caption: Workflow for the synthesis of 3-aminophenylboronic acid.
Experimental Protocol: Synthesis from 3-Nitrophenylboronic Acid
This protocol is based on a general method for the reduction of nitroarenes.[14]
Materials:
-
3-Nitrophenylboronic acid
-
Iron powder
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
2N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 3-nitrophenylboronic acid (1 equivalent) in hexafluoroisopropanol (HFIP, 10 equivalents).
-
Add iron powder (5 equivalents) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 2N aqueous hydrochloric acid solution dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-aminophenylboronic acid.[14]
Characterization of 3-Aminophenylboronic Acid
Thorough characterization is essential to confirm the structure and purity of the synthesized 3-aminophenylboronic acid. The following are standard characterization techniques and the expected results.
Characterization Workflow
Caption: Standard workflow for the characterization of 3-aminophenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. For 3-aminophenylboronic acid, ¹H NMR, ¹³C NMR, and ¹¹B NMR are informative.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra using a standard NMR spectrometer.
-
Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Expected Spectral Data: While specific peak assignments can vary slightly with the solvent and instrument, general regions for the proton and carbon signals can be predicted. The presence of a signal in the ¹¹B NMR spectrum is characteristic of a boronic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Prepare the sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9]
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
Table 2: Key IR Absorption Bands for 3-Aminophenylboronic Acid
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (boronic acid) | 3400-3200 | Broad |
| N-H stretch (amine) | 3500-3300 | Two bands for primary amine |
| C-H stretch (aromatic) | 3100-3000 | |
| C=C stretch (aromatic) | 1600-1450 | |
| B-O stretch | 1380-1310 | |
| C-N stretch | 1350-1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for its identification.
Experimental Protocol:
-
Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Expected Data: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of 3-aminophenylboronic acid (136.94 g/mol ).[9]
Application in Suzuki-Miyaura Cross-Coupling
A primary application of 3-aminophenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryls.[4]
Suzuki-Miyaura Coupling Pathway
Caption: Role of 3-aminophenylboronic acid in Suzuki-Miyaura coupling.
The reaction involves the coupling of 3-aminophenylboronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[5][16] This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool in the synthesis of complex organic molecules for drug development and materials science.[4]
Conclusion
3-Aminophenylboronic acid is a valuable and versatile building block in modern organic chemistry. This guide has provided a detailed overview of its synthesis and characterization, including practical experimental protocols and tabulated data. The provided workflows and reaction pathway diagrams offer a clear visual representation of the key processes involved. With this information, researchers, scientists, and drug development professionals can effectively synthesize, characterize, and utilize 3-aminophenylboronic acid in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. 3-Aminophenylboronic acid 30418-59-8 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aminophenylboronate Affinity Adsorbents [clinicalleader.com]
- 9. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. 3-Aminophenylboronic acid hydrochloride | C6H9BClNO2 | CID 2763241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Aminophenylboronic acid 98 85006-23-1 [sigmaaldrich.com]
- 13. 3-氨基苯硼酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]
- 15. 3-Aminophenylboronic acid monohydrate, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
